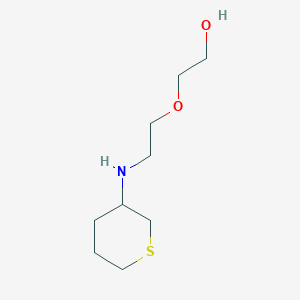

2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol

Description

2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol is a tertiary amine-containing compound featuring a sulfur-integrated six-membered tetrahydrothiopyran ring linked to a hydroxyethoxyethyl chain. The thiopyran core distinguishes it from oxygenated heterocycles (e.g., tetrahydropyran in ), influencing electronic properties, lipophilicity, and metabolic stability.

Properties

IUPAC Name |

2-[2-(thian-3-ylamino)ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c11-4-6-12-5-3-10-9-2-1-7-13-8-9/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWYMSWEKYTJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)NCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiopyran derivatives.

Substitution: Various substituted amines and ethers.

Scientific Research Applications

Medicinal Chemistry

The compound's tetrahydrothiopyran structure is significant in medicinal chemistry due to its potential biological activity. Research indicates that derivatives of thiopyran can exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.

Case Study:

A study explored the synthesis of thiopyran derivatives, revealing their potential as anti-cancer agents by inhibiting specific cellular pathways involved in tumor growth. The incorporation of the aminoethoxy group enhances solubility and bioavailability, crucial for therapeutic efficacy.

Antiviral Activity

Recent investigations have focused on the antiviral properties of compounds containing thiopyran rings. Preliminary studies suggest that 2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol may inhibit viral replication mechanisms.

Case Study:

In vitro assays demonstrated that related thiopyran derivatives could effectively inhibit viral entry into host cells, suggesting a mechanism that could be further explored for developing antiviral therapies.

Neuroprotective Effects

Research into neuroprotective agents has identified thiopyran derivatives as potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study:

A study indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, highlighting the therapeutic potential of this compound in neuroprotection.

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Development of anti-cancer agents | Inhibition of tumor growth pathways in synthesized thiopyran derivatives |

| Antiviral Activity | Potential inhibition of viral replication | Effective viral entry inhibition in vitro studies |

| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | Compounds showed neuroprotection in cellular models |

Mechanism of Action

The mechanism of action of 2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The thiopyran ring and amino group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Tetrahydro-2H-thiopyran vs. Tetrahydropyran

- Target Compound : The sulfur atom in the thiopyran ring (vs. oxygen in tetrahydropyran) increases lipophilicity due to sulfur’s larger atomic radius and lower electronegativity. This enhances membrane permeability, a critical factor for drug candidates .

- Glucose-Derived Tetrahydropyran (): Features hydroxyl and methoxy substituents, enabling hydrogen bonding and solubility in polar solvents.

Thiopyran vs. Morpholine ()

- Morpholine derivatives (e.g., 2-[1-(morpholin-4-yl)ethoxy]ethan-1-amine) contain an oxygenated six-membered ring with basic nitrogen. The thiopyran’s sulfur atom reduces ring basicity, which may alter pH-dependent reactivity or receptor interactions.

Substituent Variations on the Ethoxyethanol Chain

Aminoethoxyethanol vs. Benzyloxybenzyl-Aminoethoxyethanol (YTK-A76, )

- YTK-A76 : Substitutes the thiopyran with a 3,4-bis(benzyloxy)benzyl group, increasing molecular weight (MW) and aromaticity. This modification reduces solubility (evidenced by its isolation as a white solid in 39.1% yield) but enhances π-π stacking interactions, relevant for organic synthesis or ligand design.

- Target Compound : The thiopyran’s smaller size and sulfur atom may improve bioavailability compared to YTK-A76’s bulky benzyl groups.

Azidoethoxyethanol ()

- Compounds like 2-(2-azidoethoxy)ethan-1-ol prioritize click chemistry applications (e.g., bioconjugation via azide-alkyne cycloaddition). The target compound’s amino group, in contrast, supports reductive amination or hydrogen bonding, as seen in YTK-A76’s synthesis using sodium triacetoxyborohydride .

Physicochemical and Functional Properties

Solubility and Reactivity

- Phenoxy-Based Derivatives (): 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol’s bulky alkylphenoxy group reduces polarity, making it less water-soluble than the target compound.

- Morpholine-Ethanolamine Derivatives (): Ethanolamine chains with morpholine rings exhibit high solubility due to multiple hydrogen-bonding sites. The target compound’s thiopyran may offset this with moderate solubility.

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The target compound’s aminoethoxyethanol chain allows for modular derivatization, akin to YTK-A76’s reductive amination protocol . Thiopyran’s sulfur atom may require specialized reducing agents or protection strategies during synthesis.

- Biological Relevance: Compared to azide-functionalized analogs (), the amino group in the target compound could enhance interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding or ionic interactions.

- Stability Considerations : Thiopyran’s sulfur may confer resistance to oxidative degradation compared to morpholine or tetrahydropyran derivatives, though this requires experimental validation.

Biological Activity

2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol, known by its CAS number 1338962-74-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

The molecular formula of this compound is CHNOS, with a molecular weight of 205.32 g/mol. The compound contains a thiopyran ring structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the tetrahydrothiopyran moiety.

- Coupling with an ethylene glycol derivative to form the ether linkage.

- Final modifications to achieve the desired hydroxyl and amino functionalities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of tetrahydrothiopyran have been shown to possess antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .

Case Study:

In a study evaluating the antimicrobial efficacy of tetrahydrothiopyran derivatives, several compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 0.3 to 8.5 µM against Gram-negative bacteria . This suggests that this compound could potentially exhibit similar or enhanced antimicrobial properties.

Neuroprotective Effects

Compounds containing thiopyran rings have been investigated for their neuroprotective effects, particularly as potential acetylcholinesterase inhibitors (AChEIs). These inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Research Findings:

In silico studies have shown that certain tetrahydrothiopyran derivatives can effectively inhibit AChE activity, suggesting that this compound may also possess neuroprotective properties through similar mechanisms .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for evaluating the pharmacokinetic properties of any new drug candidate. Preliminary studies suggest that compounds related to this compound exhibit favorable ADMET characteristics:

- Absorption: High bioavailability expected due to the presence of hydroxyl groups.

- Distribution: Moderate distribution predicted based on molecular weight and lipophilicity.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.